

# DDD100097: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

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This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of **DDD100097**, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). **DDD100097** has been identified as a promising lead compound for the treatment of Stage 2 Human African Trypanosomiasis (HAT), also known as sleeping sickness.

## Executive Summary

Human African Trypanosomiasis is a devastating parasitic disease with limited and often toxic treatment options, particularly for the late, neurological stage of the infection. The enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT, has been validated as a promising drug target. **DDD100097** emerged from a lead optimization program aimed at improving the central nervous system penetration of an earlier series of pyrazole sulfonamide inhibitors.<sup>[1]</sup> This compound exhibits potent in vitro activity against T. brucei and demonstrates efficacy in a mouse model of Stage 2 HAT.<sup>[1]</sup> This guide details the quantitative biological data, experimental methodologies, synthetic route, and the molecular mechanism of action of **DDD100097**.

## Data Presentation

The following tables summarize the key quantitative data for **DDD100097** and its precursor, DDD85646.

Table 1: In Vitro Activity and Selectivity

Compound	TbNMT IC <sub>50</sub> ( $\mu$ M)	T. brucei EC <sub>50</sub> ( $\mu$ M)	HsNMT IC <sub>50</sub> ( $\mu$ M)	Selectivity (HsNMT/TbNMT)
DDD100097	Not explicitly stated, but is a potent inhibitor	0.002	>100	>50000
DDD85646	0.005	0.002	2.3	460

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

Table 2: Pharmacokinetic Properties

Compound	Brain:Blood Ratio (Mouse)
DDD100097	1.6
DDD85646	<0.03

Data sourced from: Journal of Medicinal Chemistry, 2014, 57 (23), 9855-9869.

## Experimental Protocols

### In Vitro T. brucei Cell Viability Assay

This protocol is a modification of the cell viability assay described by Raz et al. and is used to determine the half-maximal effective concentration (EC<sub>50</sub>) of compounds against T. brucei.

- **Cell Culture:** Bloodstream form (BSF) T. brucei parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Compound Preparation:** Test compounds are serially diluted in DMSO to create a range of concentrations.

- **Assay Setup:** 1  $\mu\text{L}$  of each compound dilution is dispensed into the wells of a 96-well plate. 200  $\mu\text{L}$  of *T. brucei* culture at a density of  $1 \times 10^4$  cells/mL is then added to each well.
- **Incubation:** The plates are incubated for 69 hours at 37°C with 5%  $\text{CO}_2$ .
- **Resazurin Addition:** After the incubation period, 20  $\mu\text{L}$  of resazurin solution (final concentration 50  $\mu\text{M}$ ) is added to each well.
- **Final Incubation and Measurement:** The plates are incubated for a further 4 hours. Fluorescence is then measured using a plate reader with an excitation wavelength of 528 nm and an emission wavelength of 590 nm.<sup>[2]</sup>
- **Data Analysis:** The  $\text{EC}_{50}$  values are calculated from the resulting dose-response curves.

## Recombinant TbNMT Inhibition Assay

This assay determines the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of a compound against the purified *T. brucei* N-myristoyltransferase enzyme.

- **Enzyme and Substrates:** Recombinant TbNMT is expressed and purified. The substrates for the reaction are myristoyl-CoA and a peptide substrate with an N-terminal glycine.
- **Reaction Mixture:** The assay is typically performed in a buffer containing the TbNMT enzyme, the peptide substrate, and [ $^3\text{H}$ ]-myristoyl-CoA.
- **Compound Addition:** Test compounds are added to the reaction mixture at various concentrations.
- **Reaction Initiation and Incubation:** The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 30°C).
- **Termination and Detection:** The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified, often using a scintillation proximity assay (SPA).
- **Data Analysis:**  $\text{IC}_{50}$  values are determined by plotting the percentage of enzyme inhibition against the compound concentration.

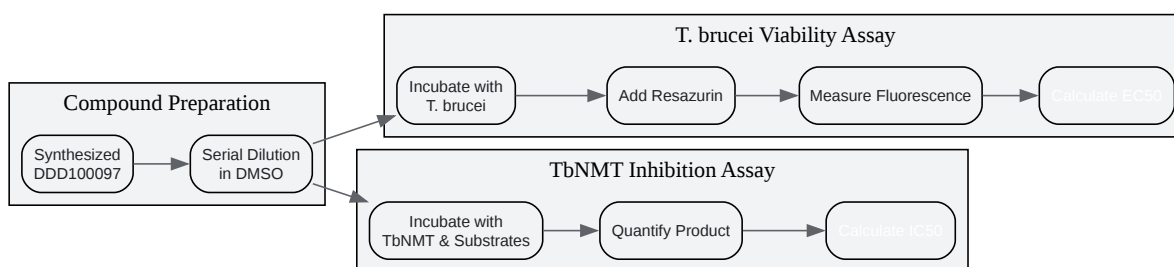
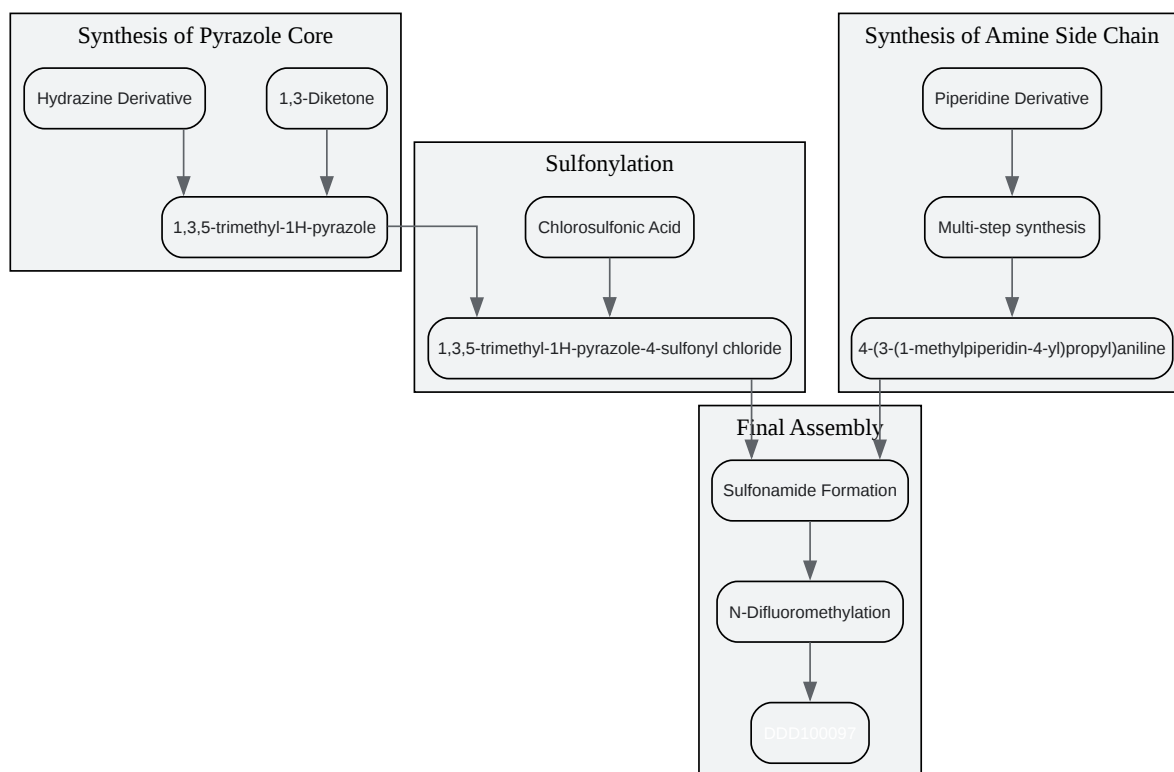
## Synthesis of DDD100097

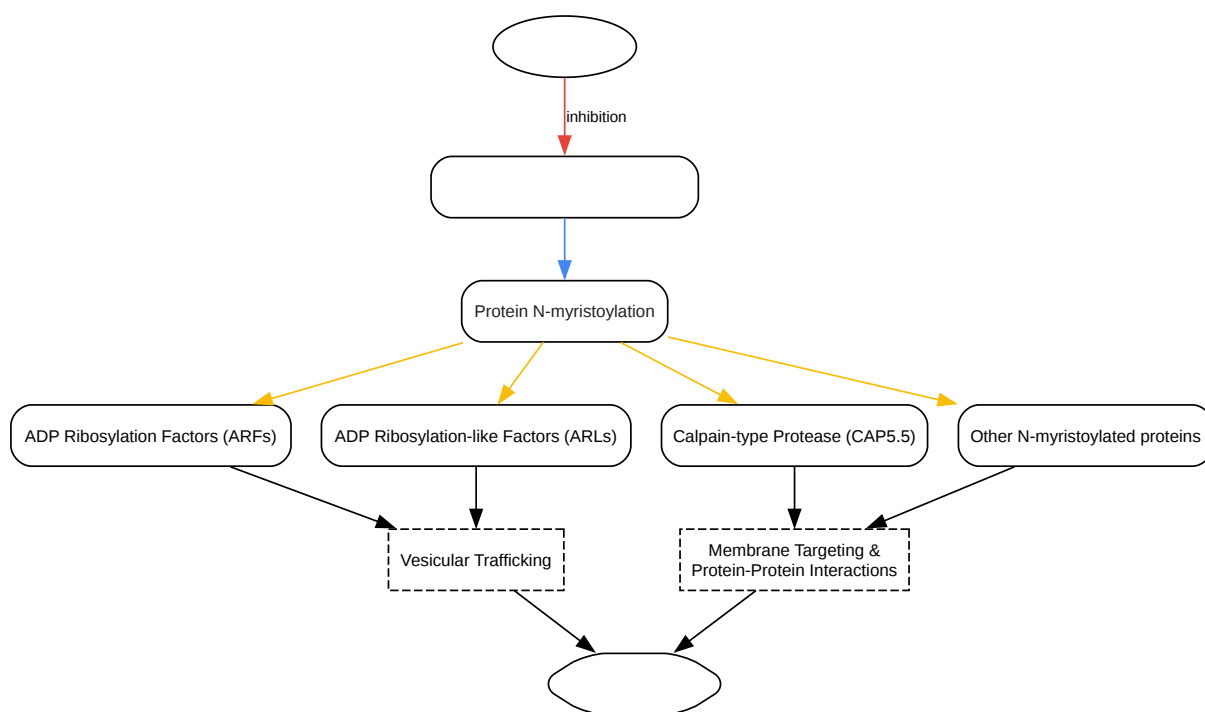
While a detailed, step-by-step protocol for the synthesis of **DDD100097** is not publicly available, a plausible synthetic route can be inferred from related literature on pyrazole sulfonamide derivatives. The synthesis likely involves the following key steps:

- **Synthesis of the Pyrazole Core:** The 1,3,5-trimethyl-1H-pyrazole core can be synthesized from the condensation of a hydrazine derivative with a 1,3-diketone, followed by methylation.
- **Sulfonylation of the Pyrazole:** The pyrazole core is then likely subjected to sulfonylation using a suitable sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.
- **Synthesis of the Amine Side Chain:** The 4-(3-(1-methylpiperidin-4-yl)propyl)aniline side chain would be synthesized separately. This could involve a multi-step process, potentially starting from a commercially available piperidine derivative.
- **Sulfonamide Formation:** The final step would be the coupling of the pyrazole sulfonyl chloride with the synthesized amine side chain to form the sulfonamide bond.
- **Final Modifications:** Introduction of the difluoromethyl group on the sulfonamide nitrogen would likely be a subsequent step.

## Mandatory Visualization

### Proposed Synthetic Pathway for DDD100097





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- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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